molecular formula C14H15FN4OS B4442150 3-butyl-6-[(4-fluorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-butyl-6-[(4-fluorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B4442150
M. Wt: 306.36 g/mol
InChI Key: OQXLQIRYXAIIFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-butyl-6-[(4-fluorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 3-butyl-6-[(4-fluorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the inhibition of various enzymes and signaling pathways that are involved in cancer cell proliferation and survival. The compound has been shown to target the PI3K/Akt/mTOR pathway, which is commonly dysregulated in cancer cells. It also induces apoptosis by activating caspase-3 and caspase-9, which are involved in programmed cell death.
Biochemical and physiological effects:
The biochemical and physiological effects of 3-butyl-6-[(4-fluorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole are complex and varied. The compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. It also exhibits anti-inflammatory and antioxidant properties, which are beneficial in various disease states. The compound's ability to selectively target cancer cells and induce apoptosis has made it a promising candidate for cancer therapy.

Advantages and Limitations for Lab Experiments

The advantages of using 3-butyl-6-[(4-fluorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments include its high potency and selectivity towards cancer cells. The compound's ability to induce apoptosis and inhibit cancer cell proliferation makes it a valuable tool for cancer research. However, the limitations of using this compound include its potential toxicity and the need for further studies to determine its safety and efficacy in humans.

Future Directions

There are several future directions for research on 3-butyl-6-[(4-fluorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One potential direction is to investigate the compound's efficacy in combination with other cancer therapies, such as chemotherapy and radiation. Another direction is to explore the compound's potential use as a diagnostic tool for cancer and other diseases. Additionally, further studies are needed to determine the compound's safety and efficacy in humans and to optimize its synthesis method for large-scale production.
Conclusion:
In conclusion, 3-butyl-6-[(4-fluorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a promising compound with potential applications in various fields, particularly in cancer research. Its high potency and selectivity towards cancer cells make it a valuable tool for studying cancer cell proliferation and survival. However, further studies are needed to determine its safety and efficacy in humans and to optimize its synthesis method for large-scale production.

Scientific Research Applications

The potential applications of 3-butyl-6-[(4-fluorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in scientific research are vast. The compound has been shown to exhibit anti-inflammatory, antioxidant, and antitumor properties. It has also been studied for its potential use as a diagnostic tool for cancer and other diseases. The compound's ability to selectively target cancer cells and induce apoptosis has made it a promising candidate for cancer therapy.

properties

IUPAC Name

3-butyl-6-[(4-fluorophenoxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN4OS/c1-2-3-4-12-16-17-14-19(12)18-13(21-14)9-20-11-7-5-10(15)6-8-11/h5-8H,2-4,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQXLQIRYXAIIFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NN=C2N1N=C(S2)COC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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